molecular formula C10H9N3O3 B5860432 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B5860432
M. Wt: 219.20 g/mol
InChI Key: NMWHQZMIFHSGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as MNPN, is a synthetic compound with potential applications in the field of medicine and biochemistry. It belongs to the class of pyrazolones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells. This compound has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has been shown to inhibit the growth and proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. This compound has been reported to have low toxicity and can be used at relatively high concentrations without affecting cell viability. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. This compound has also been reported to have poor stability in solution and can degrade over time.

Future Directions

There are several future directions for the research on 5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. One direction is to optimize the synthesis method for large-scale production of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. This compound can also be modified to improve its solubility and stability in solution. Finally, this compound can be tested in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been synthesized using different methods, including the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with methyl iodide in the presence of a base, the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with methyl isocyanate, and the reaction of 4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with dimethyl sulfate. These methods have been reported in the literature and can be optimized for large-scale production of this compound.

Scientific Research Applications

5-methyl-4-nitro-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has been studied for its potential applications in the field of medicine and biochemistry. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. This compound has been tested in vitro and in vivo for its cytotoxic effects on cancer cells and has shown promising results. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

5-methyl-4-nitro-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-9(13(15)16)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHQZMIFHSGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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